molecular formula C9H5ClO4S2 B13260721 3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid

3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid

Cat. No.: B13260721
M. Wt: 276.7 g/mol
InChI Key: RHULETWWVAJQNX-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid is a chemical compound with the molecular formula C9H5ClO4S2. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid typically involves the chlorosulfonation of 1-benzothiophene-5-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 1-benzothiophene-5-carboxylic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

Major Products Formed

    Substituted Derivatives: Substitution reactions yield various substituted benzothiophene derivatives.

    Oxidized Products: Oxidation reactions produce sulfonic acid derivatives.

    Reduced Products: Reduction reactions yield thiol derivatives.

Scientific Research Applications

3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzothiophene ring.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the benzothiophene ring.

    Chlorosulfonyl isocyanate: Contains the chlorosulfonyl group but has different reactivity and applications.

    6-chlorosulfonylbenzoxazolin-2-ones: Another compound with a chlorosulfonyl group but different heterocyclic structure.

Uniqueness

3-(Chlorosulfonyl)-1-benzothiophene-5-carboxylic acid is unique due to the presence of both the benzothiophene ring and the chlorosulfonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H5ClO4S2

Molecular Weight

276.7 g/mol

IUPAC Name

3-chlorosulfonyl-1-benzothiophene-5-carboxylic acid

InChI

InChI=1S/C9H5ClO4S2/c10-16(13,14)8-4-15-7-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)

InChI Key

RHULETWWVAJQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CS2)S(=O)(=O)Cl

Origin of Product

United States

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